molecular formula C9H9ClO B116997 3'-Chloropropiophenone CAS No. 34841-35-5

3'-Chloropropiophenone

Cat. No. B116997
CAS RN: 34841-35-5
M. Wt: 168.62 g/mol
InChI Key: PQWGFUFROKIJBO-UHFFFAOYSA-N
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Description

3’-Chloropropiophenone is a chiral compound used as an antidepressant drug . It was first synthesized in the 1950s and has been studied extensively for its pharmacological effects . It is a racemic mixture of two enantiomers, one of which is active and the other inactive . It is also a reagent used in the vinylation, alkylation, and dienylation of ketones . It is used in the preparation of thiazine derivatives that show antibacterial activity .


Synthesis Analysis

3’-Chloropropiophenone can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis (sulfonamide) ligand .


Molecular Structure Analysis

The molecular formula of 3’-Chloropropiophenone is C9H9ClO . The InChI representation is InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 . The molecular weight is 168.62 g/mol .


Chemical Reactions Analysis

3’-Chloropropiophenone is used in the vinylation, alkylation, and dienylation of ketones . It is also used in the preparation of thiazine derivatives that show antibacterial activity .


Physical And Chemical Properties Analysis

The molecular weight of 3’-Chloropropiophenone is 168.62 g/mol . The molecular formula is C9H9ClO . The InChI representation is InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 .

Scientific Research Applications

Biocatalytic Asymmetric Reduction

  • Enhanced Asymmetric Reduction with Deep Eutectic Solvents : 3'-Chloropropiophenone's reduction to (S)-3-chloro-1-phenylpropanol was enhanced using deep eutectic solvents as cosolvents with Acetobacter sp. CCTCC M209061 cells. This method showed higher yields and product enantiomeric excess, underlining its potential for efficient chiral synthesis in sustainable chemistry (Xu et al., 2015).

Synthesis of Antidepressants

  • Asymmetric Reduction using Saccharomyces cerevisiae : The asymmetric reduction of 3'-Chloropropiophenone using immobilized Saccharomyces cerevisiae resulted in (S)-3-chloro-1-phenylpropanol, an important precursor for antidepressants like tomoxetine, with high enantiomeric excess and yield (Yang et al., 2009).

Analytical and Spectroscopic Studies

  • Vibrational Spectra Analysis : Quantum chemical calculations were performed on 3'-Chloropropiophenone for studying its molecular geometries, vibrational wavenumbers, and thermodynamical properties. These studies are significant for understanding the physical and chemical properties of the compound in various applications (Pandian et al., 2011).

Environmental Applications

  • Dye Decolorization in Fenton Processes : 3-Hydroxyanthranilic acid, a related compound, has been used as a redox mediator to enhance dye degradation by Fenton oxidative processes, which is relevant in environmental clean-up and wastewater treatment applications (Santana et al., 2019).

Microencapsulation and Food Industry Applications

  • Chlorogenic Acid Microencapsulation : Chlorogenic acids (related to 3'-Chloropropiophenone) have been encapsulated for stability and controlled release, suggesting applications in food and pharmaceutical industries due to their antioxidant activity (Gonçalves et al., 2017).

Medicinal Chemistry

  • Synthesis of Dapoxetine : An asymmetric total synthesis of (S)-dapoxetine, an antidepressant, from 3-chloropropiophenone has been developed, highlighting the importance of this compound in medicinal chemistry (Kim et al., 2012).

Safety And Hazards

3’-Chloropropiophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWGFUFROKIJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049277
Record name 3'-Chloropropiophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloropropiophenone

CAS RN

34841-35-5
Record name 1-(3-Chlorophenyl)-1-propanone
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Record name 3'-Chloropropiophenone
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Record name 3'-Chloropropiophenone
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Record name 3'-chloropropiophenone
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Record name 3'-CHLOROPROPIOPHENONE
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Synthesis routes and methods

Procedure details

4.86 g (0.2 mol) of magnesium turnings, 30 ml of dry diethyl ether and a grain of iodine are placed in a one liter three-necked round-bottomed flask equipped with a condenser, a calcium chloride drying tube, a pressure equalizing funnel and a magnetic stirrer; the flask is purged with nitrogen, and 21.8 g (0.2 mol) of ethyl bromide in 30 ml of dry diethyl ether are then added. The mixture is then heated under reflux for one hour and left to cool. At ambient temperature, 16.51 g (0.12 mol) of 3-chlorobenzonitrile in 70 ml of dry diethyl ether are then added. A copious precipitate forms. The mixture is stirred overnight at ambient temperture and then cooled in an ice bath and hydrolysed by slowly adding 50 ml of water and then about 100 ml of 6N hydrochloric acid until the pH is acid. The mixture is stirred for one and a half hours and then extracted with ethyl acetate. The organic extract is then washed twice with water, dried and concentrated on a rotary evaporator. This gives 26 g of an orange oil, which is concentrated in vacuo to give about 18.2 g of ochre crystals of 3'-chloropropiophenone melting at about 40° C.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
16.51 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Chloropropiophenone
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3'-Chloropropiophenone
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3'-Chloropropiophenone
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3'-Chloropropiophenone
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3'-Chloropropiophenone
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3'-Chloropropiophenone

Citations

For This Compound
589
Citations
Y Gen-Sheng, X Jiang-Yan, O Zhi-Min… - Biotechnology letters, 2009 - Springer
An efficient method for asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone was developed using preheated Candida utilis cells immobilized in calcium …
Number of citations: 14 link.springer.com
G Fronza, C Fuganti, P Grasselli… - The Journal of Organic …, 1991 - ACS Publications
… of chiral la to the yeast reduction of 3-chloropropiophenone (2). In this paper we report on … conditions, a rather rapid consumption of 3-chloropropiophenone (2) on yeast treatment. …
Number of citations: 75 pubs.acs.org
T Janeczko, E Kostrzewa-Susłow - Tetrahedron: Asymmetry, 2014 - Elsevier
… -l-ol and 3-chloropropiophenone. Biotransformations of 3-chloropropiophenone were also … In this work we submitted 3-chloropropiophenone 1 to biotransformation using the cultures …
Number of citations: 13 www.sciencedirect.com
S Khan, P Fu, A Di Fonzo, I Marasca, F Secundo - Biotechnology Letters, 2021 - Springer
… This study focuses on dehalogenation of halogenated organic substrate (3-Chloropropiophenone) using both free and hydrogel entrapped microalgae Chlorella emersonii (211.8b) as …
Number of citations: 1 link.springer.com
G Yang, Z Ou, S Yao, J Xu - Journal of Molecular Catalysis B: Enzymatic, 2009 - Elsevier
… of 3-chloropropiophenone (1) … 3-chloropropiophenone (1) is an economical method for obtaining optically active (S)-3-chloro-1-phenylpropanol (2) because 3-chloropropiophenone …
Number of citations: 18 www.sciencedirect.com
F Meng, J Yan, Y Li, PP Fu, LH Fossom… - Toxicology and applied …, 2013 - Elsevier
Impurities are present in any drug substance or drug product. They can be process-related impurities that are not completely removed during purification or are formed due to the …
Number of citations: 7 www.sciencedirect.com
P Xu, Y Xu, XF Li, BY Zhao, MH Zong… - … Sustainable Chemistry & …, 2015 - ACS Publications
Use of deep eutectic solvents (DESs) to improve biocatalytic asymmetric reduction of 3-chloropropiophenone to (S)-3-chloro-1-phenylpropanol catalyzed by whole-cell of Acetobacter sp…
Number of citations: 57 pubs.acs.org
T Matsumoto, K Hata - Journal of the American Chemical Society, 1957 - ACS Publications
… a-isonitroso/3-chloropropiophenone preparedby the above method. … afforded a 70% yield of a-isonitroso-/3-chloropropiophenone. Q-… solution of a-isonitroso-|3-chloropropiophenone an …
Number of citations: 16 pubs.acs.org
P Udhayakala, S Seshadri, TV Rajendiran… - … Acta Part A: Molecular …, 2010 - Elsevier
… 3′-chloropropiophenone and 3′-nitropropiophenone from the FTIR and FT Raman spectra. The equilibrium geometries and harmonic frequencies of 3′-chloropropiophenone and 3…
Number of citations: 3 www.sciencedirect.com
G Fronza, C Fuganti, P Grasselli - Tetrahedron: Asymmetry, 1993 - Elsevier
… the baker’s yeast (by) reduction of 3-chloropropiophenone … Experiments with 2,2-dideuterated 3-chloropropiophenone … end, we submitted to yeast treatment 3-chloropropiophenone …
Number of citations: 2 www.sciencedirect.com

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